molecular formula C11H14F3N3 B1303455 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane CAS No. 243666-15-1

1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Cat. No.: B1303455
CAS No.: 243666-15-1
M. Wt: 245.24 g/mol
InChI Key: BMKFDQXBPCCAFY-UHFFFAOYSA-N
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Description

“1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane” is a chemical compound that belongs to the class of organic compounds known as 4-benzylpiperidines . It contains a trifluoromethyl group and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of “this compound” and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a trifluoromethyl group, a pyridine ring, and a diazepane ring . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Coordination Chemistry and Complexation

1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane and its derivatives have been studied in the field of coordination chemistry. Complexes of this compound with iron(II) exhibit interesting properties like high-spin states and potential for spin-crossover (SCO) behavior, as highlighted in the research by Schmidt et al. (2013) (Schmidt et al., 2013).

Catalysis and Chemical Reactions

Compounds containing the 1,4-diazepane moiety are involved in various catalytic and chemical reactions. For instance, the study by Jiang et al. (2017) demonstrates the use of l-Phenylalanine Triflate as a catalyst for synthesizing 1,4-diazepane derivatives, which are significant due to their biological activities (Jiang et al., 2017).

Environmental Applications

This compound has also found applications in environmental chemistry. A study by Muthuramalingam et al. (2021) explores nickel(ii) complexes of diazepane-based ligands for the activation and conversion of atmospheric carbon dioxide (CO2) into value-added products (Muthuramalingam et al., 2021).

Structural and Spectroscopic Analysis

The compound and its derivatives have been the subject of various structural and spectroscopic analyses. The work by Alonso et al. (2020) provides insight into the structural studies of diazepine derivatives, contributing to the understanding of their chemical properties and potential applications (Alonso et al., 2020).

Synthesis and Scale-Up

There are studies focused on the scalable synthesis of compounds containing the 1,4-diazepane ring. For instance, Pippel et al. (2011) discuss the scalable synthesis of H3 receptor antagonists that include the 1,4-diazepane structure, highlighting the evolution of synthesis processes to optimize efficiency and reduce costs (Pippel et al., 2011).

Biomedical Research

While excluding drug use and dosage, it's important to note that derivatives of 1,4-diazepane have been investigated for potential biomedical applications. Research by Lee et al. (2014) on the synthesis of biologically active 1,4-diazepine compounds through a multicomponent cycloaddition reaction underscores this aspect (Lee et al., 2014).

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-3-1-5-16-10(9)17-7-2-4-15-6-8-17/h1,3,5,15H,2,4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKFDQXBPCCAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201177636
Record name Hexahydro-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243666-15-1
Record name Hexahydro-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243666-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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